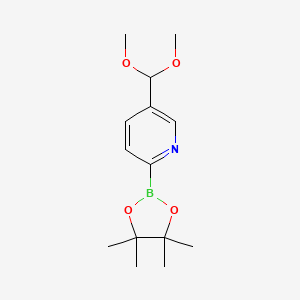

![molecular formula C12H34B2P2 B2936860 (S,S)-1,2-Bis[boranato(tert-butyl)methylphosphino]ethane CAS No. 203000-48-0](/img/structure/B2936860.png)

(S,S)-1,2-Bis[boranato(tert-butyl)methylphosphino]ethane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S,S)-1,2-Bis[boranato(tert-butyl)methylphosphino]ethane” is a chiral organophosphorus compound possessing a P-stereogenic center . It has been widely used as a ligand for transition-metal catalysis .

Synthesis Analysis

A new and convenient synthesis for a number of P-stereogenic intermediates possessing a tert-butyl(methyl)phosphino group has been developed . The reported route relies on an air- and moisture-stable secondary phosphine oxide prepared from a readily available starting material, trichlorophosphane .Chemical Reactions Analysis

This compound has been used in the asymmetric intramolecular hydroamination of amino-1,3-dienes, with the desired products being obtained in good yields and with excellent regioselectivities .Scientific Research Applications

Organic Synthesis

This compound is utilized in the synthesis of complex organic molecules. Its structure allows for the creation of diverse molecular architectures, which are essential in developing new pharmaceuticals and agrochemicals. It acts as a chiral ligand, influencing the stereochemistry of the synthesized molecules, which is crucial for their biological activity .

Catalysis

In catalysis, (S,S)-1,2-Bis[boranato(tert-butyl)methylphosphino]ethane serves as a ligand for transition metal catalysts. These catalysts are involved in various chemical reactions, including hydrogenation, carbon-carbon bond formation, and more. The ligand’s ability to provide chiral induction is particularly valuable for producing enantiomerically pure substances.

Materials Science

The compound finds applications in materials science due to its ability to modify the surface properties of materials. It can be used to functionalize nanoparticles, which enhances their interaction with other molecules and increases their stability, dispersibility, and reactivity in different environments.

Pharmaceutical Research

In pharmaceutical research, (S,S)-1,2-Bis[boranato(tert-butyl)methylphosphino]ethane is used to develop new drug molecules. Its role in asymmetric synthesis helps in creating active pharmaceutical ingredients (APIs) with the desired chirality, which is vital for their efficacy and safety.

Nanotechnology

The compound is instrumental in the field of nanotechnology, particularly in the functionalization of nanoparticles for bio-applications. This includes drug delivery systems, where the compound can be used to modify the surface of nanoparticles to target specific cells or tissues in the body .

Biomedical Engineering

In biomedical engineering, this compound’s applications extend to the development of bio-compatible materials. These materials can be used in medical devices, implants, and sensors, where biocompatibility and performance are critical .

Environmental Chemistry

(S,S)-1,2-Bis[boranato(tert-butyl)methylphosphino]ethane can also be applied in environmental chemistry for the removal of pollutants. Its chemical properties allow it to bind with toxic substances, facilitating their extraction from water or soil.

Analytical Chemistry

Lastly, in analytical chemistry, the compound is used as a chiral derivatizing agent. It helps in the analysis of racemic mixtures by enabling the separation of enantiomers, which is essential for understanding the composition and properties of complex mixtures.

properties

InChI |

InChI=1S/C12H28P2.2B/c1-11(2,3)13(7)9-10-14(8)12(4,5)6;;/h9-10H2,1-8H3;;/t13-,14-;;/m0../s1 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQZJPKTKBTFHB-AXEKQOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].[B].CC(C)(C)P(C)CCP(C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B].[B].CC(C)(C)[P@@](C)CC[P@](C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28B2P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S,S)-1,2-Bis[boranato(tert-butyl)methylphosphino]ethane | |

CAS RN |

203000-48-0 |

Source

|

| Record name | (S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane Bis(borane) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2936778.png)

![2-(2-(Naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2936783.png)

![3,4-dimethoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2936790.png)

![(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octan-6-amine;2,2,2-trifluoroacetic acid](/img/structure/B2936791.png)

![4-methyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2936792.png)

![benzo[d]thiazol-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2936793.png)

![2,2,3,3,4,4,4-heptafluoro-N-[2-fluoro-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B2936794.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2936795.png)

![2-(ethyl(4-((4-fluorophenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2936796.png)

![2-Bicyclo[3.1.0]hexanylmethanamine;hydrochloride](/img/structure/B2936797.png)

![2-[(4-chlorophenyl)methylthio]-N-[4-(methylpropyl)phenyl]acetamide](/img/structure/B2936798.png)